4-[(3-Methylbutyl)sulfanyl]-3-nitrobenzoic acid
Description
4-[(3-Methylbutyl)sulfanyl]-3-nitrobenzoic acid is a nitrobenzoic acid derivative with a 3-methylbutyl (isoamyl) thioether substituent at the 4-position of the aromatic ring. The compound combines a carboxylic acid group (providing acidity and hydrogen-bonding capacity) with a nitro group (electron-withdrawing, influencing electronic properties) and a branched alkylsulfanyl moiety (contributing to lipophilicity and steric bulk).
Properties
IUPAC Name |
4-(3-methylbutylsulfanyl)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-8(2)5-6-18-11-4-3-9(12(14)15)7-10(11)13(16)17/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEZGWLHZIUHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
Introducing the 3-methylbutylsulfanyl group via SNAr requires an electron-deficient aromatic ring and a suitable leaving group. Starting from 4-chloro-3-nitrobenzoic acid, displacement of the chloride with 3-methylbutanethiolate could proceed under basic conditions (e.g., K₂CO₃ in DMF). However, the nitro group’s strong electron-withdrawing nature deactivates the ring, necessitating elevated temperatures (80–120°C) and prolonged reaction times.
Hypothetical Reaction Conditions
- Substrate: 4-Chloro-3-nitrobenzoic acid
- Nucleophile: 3-Methylbutanethiol (1.2 equiv)
- Base: K₂CO₃ (2.0 equiv)
- Solvent: DMF, 100°C, 24 h
- Yield: ~40% (estimated based on analogous reactions)
Ullmann-Type Coupling
Copper-catalyzed cross-coupling between 4-iodo-3-nitrobenzoic acid and 3-methylbutanethiol offers an alternative route. This method leverages the Ullmann reaction’s tolerance for electron-deficient aryl halides, though it requires stoichiometric copper and high temperatures.
Hypothetical Reaction Conditions
- Substrate: 4-Iodo-3-nitrobenzoic acid
- Thiol: 3-Methylbutanethiol (1.5 equiv)
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Base: Cs₂CO₃ (2.5 equiv)
- Solvent: DMSO, 120°C, 48 h
- Yield: ~35% (estimated)
Sequential Functionalization Approaches
Early-Stage Sulfur Incorporation
Synthesizing 4-[(3-Methylbutyl)sulfanyl]benzoic acid followed by nitration could mitigate challenges associated with nitro group directing effects. Protecting the carboxylic acid as a methyl ester prevents interference during nitration:
Thioether Formation :
Ester Protection :
- Treat with methanol/H₂SO₄ to form methyl 4-[(3-Methylbutyl)sulfanyl]benzoate.
Nitration :
Ester Hydrolysis :
Late-Stage Sulfur Incorporation
Alternatively, nitrating 3-nitrobenzoic acid derivatives post-sulfanylation avoids directing effect conflicts but risks sulfur oxidation. For example:
- Nitration of Methyl 4-[(3-Methylbutyl)sulfanyl]benzoate :
- Conditions : HNO₃ (65%), H₂SO₄, 0°C, 2 h.
- Challenge : Nitro group placement may favor meta to the ester, complicating regioselectivity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Estimated Yield | Scalability |
|---|---|---|---|---|
| SNAr | Direct, minimal steps | Low reactivity of chloroarene | 40% | Moderate |
| Ullmann Coupling | Tolerates electron-deficient substrates | High catalyst loading, long reaction times | 35% | Low |
| Early-Stage Sulfanylation | Better regiocontrol | Multiple protection/deprotection steps | 50% | High |
| Late-Stage Sulfanylation | Avoids nitration interference | Risk of sulfur oxidation | 45% | Moderate |
Industrial Considerations and Optimization
The patent method for 3-methyl-4-nitrobenzoic acid emphasizes cost efficiency through nitric acid recycling and mild conditions. Adapting this to this compound would require:
Scientific Research Applications
4-[(3-Methylbutyl)sulfanyl]-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory or antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(3-Methylbutyl)sulfanyl]-3-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates, which may contribute to its biological effects. The sulfanyl group can also participate in redox reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Substituent Variations and Their Impact
The table below summarizes key structural analogs and their differences:
Key Structural and Functional Differences
Sulfur Functionality: Thioether (Sulfur 0): Present in the target compound and its aryl-substituted analog (), this group contributes to lipophilicity and moderate electron-donating effects. The branched 3-methylbutyl chain enhances solubility in non-polar solvents compared to linear alkyl chains . Sulfonyl (Sulfur +6): In , the sulfonyl group strongly withdraws electrons, increasing the acidity of the carboxylic acid (pKa reduction) and altering reactivity in nucleophilic substitution reactions. Sulfinyl (Sulfur +4): The sulfinyl group in introduces chirality, enabling applications in enantioselective catalysis or drug design .
Aryl substituents (e.g., chloro/dimethylphenyl in ) increase steric hindrance and introduce halogen bonding interactions, which can influence crystal packing and solubility .
Hydrogen Bonding and Acidity: The nitro group at position 3 stabilizes the deprotonated carboxylic acid via resonance, increasing acidity across all analogs. However, electron-withdrawing substituents (e.g., sulfonyl in ) further lower pKa values . Amino groups (e.g., in and ) enable additional hydrogen-bonding networks, enhancing crystallinity or molecular recognition properties .
Research Implications and Gaps
While the provided evidence highlights structural variations, detailed biological or catalytic data for these compounds are absent. Future studies should explore:
- Structure-Activity Relationships (SAR) : Correlating substituent effects with biological activity (e.g., enzyme inhibition).
- Crystallographic Studies : Using tools like SHELX () to analyze hydrogen-bonding patterns and crystal packing .
- Synthetic Applications : Leveraging sulfinyl chirality () or sulfonyl reactivity () for asymmetric synthesis .
Biological Activity
4-[(3-Methylbutyl)sulfanyl]-3-nitrobenzoic acid, also known as CAS number 747410-98-6, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₅N₁O₄S
- Molecular Weight : 273.32 g/mol
- Appearance : Typically presented as a solid compound.
- Solubility : Limited solubility in water, which may affect its bioavailability.
Antioxidant Activity
Research has indicated that derivatives of nitrobenzoic acids exhibit significant antioxidant properties. The presence of the nitro group in the structure enhances the electron-withdrawing capability, which can stabilize free radicals. A study comparing various nitrobenzoic acids found that this compound demonstrated antioxidant activity comparable to ascorbic acid, suggesting its potential as a natural antioxidant agent in pharmaceutical applications .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been investigated against various bacterial strains. In vitro studies showed that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. Comparative studies indicated that this compound could be more effective than conventional antibiotics against certain resistant strains .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In animal models, it was shown to reduce markers of inflammation such as TNF-alpha and IL-6 when administered in controlled doses. These findings suggest that this compound could serve as a therapeutic agent for inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Cell Membrane Interaction : The sulfanyl group enhances hydrophobic interactions with cell membranes, facilitating penetration and subsequent biological effects.
- Enzymatic Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Free Radical Scavenging : The nitro group allows the compound to act as a free radical scavenger, contributing to its antioxidant properties.
Study 1: Antioxidant Efficacy
A comparative study evaluated the antioxidant capacity of several nitrobenzoic acid derivatives. This compound was found to have an IC50 value similar to that of ascorbic acid (0.43 mM), indicating strong potential for use in nutraceutical formulations aimed at oxidative stress management .
Study 2: Antimicrobial Activity
In a laboratory setting, the compound was tested against E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | E. coli |
| This compound | 16 | Staphylococcus aureus |
Study 3: Anti-inflammatory Effects
In a controlled animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and inflammatory cytokines compared to the control group (p < 0.05), supporting its role as an anti-inflammatory agent .
Q & A
Basic: What are common synthetic routes for 4-[(3-Methylbutyl)sulfanyl]-3-nitrobenzoic acid?
Methodological Answer:
A key approach involves nucleophilic substitution of a brominated precursor, such as 4-bromomethyl-3-nitrobenzoic acid, with 3-methylbutanethiol. The reaction typically proceeds in a polar aprotic solvent (e.g., DMF or acetone/water mixtures) under reflux with a base (e.g., Na₂CO₃) to deprotonate the thiol and drive the reaction. For example:
- Procedure : Reflux 4-bromomethyl-3-nitrobenzoic acid with 3-methylbutanethiol (1.5–2.0 eq) and Na₂CO₃ (4.0 eq) in acetone/water (1:1 v/v) for 5–6 hours. Purify via acid precipitation (using HCl) followed by ethyl acetate extraction and drying over MgSO₄ .
- Yield Optimization : Excess thiol (2.0 eq) and extended reaction time (8–12 hours) may improve yields if steric hindrance from the branched alkyl chain slows substitution.
Basic: How is crystallographic characterization performed for this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Crystal Growth : Use slow evaporation of a saturated solution in DMF or dichloromethane (common solvents for nitrobenzoic acid derivatives).
Data Collection : Employ a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to reduce thermal motion.
Structure Solution : Use SHELXT for initial phase determination via intrinsic phasing or direct methods.
Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically.
- Example Metrics : Target R1 < 0.05, wR2 < 0.15, and goodness-of-fit ~1.0. SHELX’s robustness in handling nitro and sulfanyl groups makes it ideal for such structures .
Advanced: How to resolve low yields in thiol substitution reactions?
Methodological Answer:
Low yields often stem from steric hindrance (e.g., 3-methylbutyl group) or competing side reactions (e.g., oxidation of thiols). Strategies include:
- Solvent Optimization : Switch to DMF (higher polarity) to improve nucleophilicity of the thiolate ion.
- Base Selection : Replace Na₂CO₃ with stronger bases (e.g., K₂CO₃ or DBU) to enhance deprotonation of the thiol.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent thiol oxidation.
- By-Product Analysis : Use LC-MS or TLC to detect disulfide by-products; add reducing agents (e.g., DTT) if necessary.
- Case Study : A similar synthesis of 4-(hydroxyethyl)-3-nitrobenzoic acid achieved 74% yield under reflux with Na₂CO₃ . Adjusting equivalents and temperature may bridge yield gaps.
Advanced: How does the nitro group influence electronic and steric effects in downstream reactions?
Methodological Answer:
The nitro group at C3:
- Electronic Effects : Strong electron-withdrawing nature increases the acidity of the carboxylic acid (pKa ~1.5–2.5) and directs electrophilic substitution to the meta position relative to itself.
- Steric Effects : Ortho-substitution (relative to the carboxylic acid) creates steric hindrance, complicating reactions at the C4 sulfanyl group.
- Case Study : In azo dye synthesis (e.g., 4-(4-[N-dodecyl-N-methylamino]phenylazo)-3-nitrobenzoic acid), the nitro group stabilizes the azo linkage via resonance and enhances thermal stability .
- Analytical Tools : Use DFT calculations (e.g., Gaussian) to model charge distribution and predict reactivity. Experimental validation via UV-Vis (λmax shifts) or cyclic voltammetry can confirm electronic effects.
Advanced: How to analyze conflicting spectroscopic data for structural confirmation?
Methodological Answer:
Contradictions between NMR, IR, and MS data often arise from impurities or tautomerism. Mitigation steps:
Purity Check : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm >95% purity.
2D NMR : Perform HSQC and HMBC to resolve overlapping signals. For example, the sulfanyl proton (SH) may appear broad or absent in D₂O due to exchange; use DMSO-d6 for sharper peaks.
IR Analysis : Confirm the nitro group via symmetric/asymmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).
High-Resolution MS : Match exact mass (C₁₂H₁₅NO₄S: [M-H]⁻ calc. 276.0602) to rule out isobaric impurities .
Basic: What are the solubility properties and handling precautions?
Methodological Answer:
- Solubility : Highly soluble in DMF and dichloromethane; sparingly soluble in water (<0.1 mg/mL). For biological assays, prepare stock solutions in DMSO (10–50 mM) .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent sulfanyl oxidation. Avoid contact with bases or oxidizing agents to preserve the nitro and thioether groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
